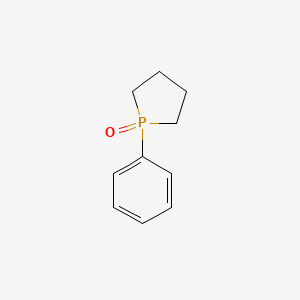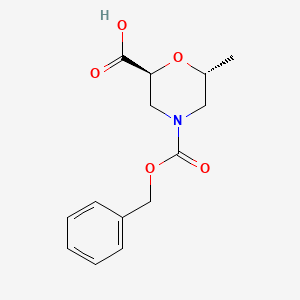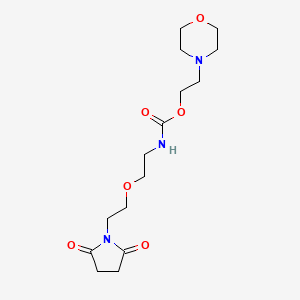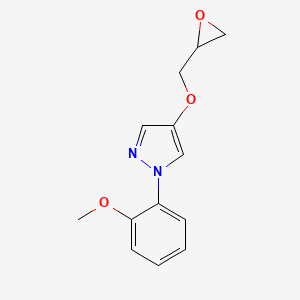
1-Phenylphospholane-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylphospholane-1-oxide is an organophosphorus compound with the molecular formula C10H13OP. It is a colorless to pale yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its role as a ligand in coordination chemistry and its utility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylphospholane-1-oxide is typically synthesized by the oxidation of phenylphosphine. One common method involves the reaction of phenylphosphine with oxygen in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure the efficient formation of the oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems is common in industrial production to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylphospholane-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to phenylphosphine under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phenylphosphine.
Substitution: Various substituted phospholane derivatives.
Aplicaciones Científicas De Investigación
1-Phenylphospholane-1-oxide has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those involving phosphorus chemistry.
Mecanismo De Acción
The mechanism of action of 1-Phenylphospholane-1-oxide involves its ability to act as a ligand and participate in coordination chemistry. The compound can form stable complexes with various metal ions, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .
Comparación Con Compuestos Similares
3-Methyl-1-phenylphospholane-1-oxide: Used as a catalyst in Wittig reactions.
4-Aminophenyl)diphenyl phosphine oxide: Used in heterogeneous catalysis.
(4-Azidophenyl)diphenyl phosphine oxide: Also used in heterogeneous catalysis.
Uniqueness: 1-Phenylphospholane-1-oxide is unique due to its specific structure and reactivity. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
1-phenyl-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNHKXDQRWRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)



![N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961794.png)
![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)
![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)
![2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide](/img/structure/B2961801.png)
